molecular formula C23H20ClN5O2S B286102 3-chloro-N-[(4-methyl-5-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide

3-chloro-N-[(4-methyl-5-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide

Cat. No. B286102
M. Wt: 466 g/mol
InChI Key: HNFBXXLKMIFJBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-[(4-methyl-5-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide is a chemical compound that belongs to the class of triazole-based drugs. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.

Mechanism of Action

The exact mechanism of action of 3-chloro-N-[(4-methyl-5-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-[(4-methyl-5-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide has a wide range of biochemical and physiological effects. These effects include the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-chloro-N-[(4-methyl-5-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide in lab experiments is its high potency and selectivity. However, one of the major limitations of this compound is its potential toxicity, which may affect the results of experiments.

Future Directions

There are several future directions for the research and development of 3-chloro-N-[(4-methyl-5-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide. These directions include the investigation of its potential applications in the treatment of various diseases, the development of novel synthetic routes, and the identification of new analogs with improved biological activities.
Conclusion:
In conclusion, 3-chloro-N-[(4-methyl-5-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide is a promising chemical compound that has potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. However, further research is needed to fully understand its mechanism of action and to identify its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 3-chloro-N-[(4-methyl-5-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide involves a multi-step process that includes the reaction of various chemical reagents. The detailed synthesis method is beyond the scope of this paper, but it has been described in several research articles.

Scientific Research Applications

3-chloro-N-[(4-methyl-5-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.

properties

Molecular Formula

C23H20ClN5O2S

Molecular Weight

466 g/mol

IUPAC Name

3-chloro-N-[[4-methyl-5-[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C23H20ClN5O2S/c1-29-20(13-25-22(31)17-7-4-8-18(24)11-17)27-28-23(29)32-14-21(30)26-19-10-9-15-5-2-3-6-16(15)12-19/h2-12H,13-14H2,1H3,(H,25,31)(H,26,30)

InChI Key

HNFBXXLKMIFJBQ-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)NC2=CC3=CC=CC=C3C=C2)CNC(=O)C4=CC(=CC=C4)Cl

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC3=CC=CC=C3C=C2)CNC(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.